molecular formula C17H22F2N4O2S B10952584 1-(difluoromethyl)-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10952584
M. Wt: 384.4 g/mol
InChI Key: OELQCOMAXFNQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(DIFLUOROMETHYL)-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered significant attention in the fields of chemistry and pharmacology

Preparation Methods

One common synthetic route involves the radical difluoromethylation of heterocycles, which has been extensively studied due to its applicability in functionalizing diverse fluorine-containing heterocycles . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often utilizing advanced catalytic systems and controlled environments.

Chemical Reactions Analysis

1-(DIFLUOROMETHYL)-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-(DIFLUOROMETHYL)-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as histone deacetylase 6 (HDAC6). This compound acts as a selective, mechanism-based, and essentially irreversible inhibitor of HDAC6, binding tightly to the enzyme and inhibiting its activity through a two-step slow-binding mechanism . The difluoromethyl group plays a crucial role in this inhibition, contributing to the compound’s high potency and selectivity.

Properties

Molecular Formula

C17H22F2N4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

1-(difluoromethyl)-N-[[2-(4-methylpiperidin-1-yl)phenyl]methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C17H22F2N4O2S/c1-13-6-8-22(9-7-13)16-5-3-2-4-14(16)10-21-26(24,25)15-11-20-23(12-15)17(18)19/h2-5,11-13,17,21H,6-10H2,1H3

InChI Key

OELQCOMAXFNQEA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2CNS(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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